(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid
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Overview
Description
(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid is a chiral amino acid derivative with a unique structure that includes a fluorine atom, a methoxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the asymmetric synthesis starting from chiral precursors. The process may include steps such as fluorination, methoxylation, and the introduction of the amino group under controlled conditions. For example, the fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or microbial fermentation to achieve high enantioselectivity and yield
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antiviral agent.
Industry: Used in the development of new materials with unique properties due to the presence of fluorine and methoxy groups.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by forming stable complexes with the active site.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-fluoro-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R)-2-amino-3-chloro-4-methoxy-4-oxobutanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-amino-3-fluoro-4-methoxybutanoic acid: Similar structure but without the keto group.
Uniqueness
The uniqueness of (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom can significantly alter its pharmacokinetic properties, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C5H8FNO4 |
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Molecular Weight |
165.12 g/mol |
IUPAC Name |
(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8FNO4/c1-11-5(10)2(6)3(7)4(8)9/h2-3H,7H2,1H3,(H,8,9)/t2?,3-/m0/s1 |
InChI Key |
TWWCVGNMYCSRFX-NFJMKROFSA-N |
Isomeric SMILES |
COC(=O)C([C@@H](C(=O)O)N)F |
Canonical SMILES |
COC(=O)C(C(C(=O)O)N)F |
Origin of Product |
United States |
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